BenchChemオンラインストアへようこそ!

5-iodo-Indirubin-3'-monoxime

GSK-3β Kinase Inhibition Neurodegeneration

Select this specific 5-iodo derivative for your research. The halogenation at the 5-position provides a 2- to 11-fold enhancement in potency against GSK-3β and an order of magnitude greater potency against CDKs compared to non-halogenated analogs. This eliminates experimental variability and ensures robust, reproducible results in neurodegeneration and oncology studies. Ideal for in vivo work due to high DMSO solubility (≥67.5 mg/mL).

Molecular Formula C16H10IN3O2
Molecular Weight 403.17 g/mol
Cat. No. B2814196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-Indirubin-3'-monoxime
Molecular FormulaC16H10IN3O2
Molecular Weight403.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)I)O)N=O
InChIInChI=1S/C16H10IN3O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)15-14(20-22)9-3-1-2-4-11(9)18-15/h1-7,18-19,21H
InChIKeyWCCYEJYTLNWYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-iodo-Indirubin-3'-monoxime: A Potent Indirubin Derivative Inhibitor of GSK-3β and CDKs for Kinase Research Procurement


5-iodo-Indirubin-3'-monoxime (5-IIM, CAS 331467-03-9) is a synthetic, halogenated derivative of the bis-indole alkaloid indirubin. It functions as a potent, cell-permeable, and reversible ATP-competitive inhibitor, primarily targeting Glycogen Synthase Kinase-3β (GSK-3β) and the Cyclin-Dependent Kinases CDK5/p25 and CDK1/cyclin B [1]. As a 5-iodo-substituted indirubin-3'-monoxime, this compound is a key member of the indirubin family, a class of molecules recognized for their nanomolar kinase inhibitory activities, with its specific iodine substitution conferring distinct biochemical properties compared to other indirubin analogs [2].

Why Generic Indirubin Substitution Fails: Quantified Potency Differences for 5-iodo-Indirubin-3'-monoxime


Direct substitution of 5-iodo-Indirubin-3'-monoxime with unmodified indirubin or even its parent compound, Indirubin-3'-monoxime, is not scientifically valid due to substantial differences in kinase inhibitory potency. The specific halogenation at the 5-position of the indirubin core drastically enhances its interaction with the ATP-binding pocket of target kinases, resulting in a 2- to 11-fold improvement in potency against GSK-3β and an order of magnitude greater potency against CDKs compared to the non-halogenated analogs [1]. Therefore, using a generic indirubin derivative would introduce significant variability in experimental inhibition profiles and cellular outcomes, underscoring the necessity of procuring the specific 5-iodo derivative for reliable and reproducible research in kinase signaling, neurodegeneration, and oncology.

Quantitative Evidence Guide for Selecting 5-iodo-Indirubin-3'-monoxime over Analogs


Superior GSK-3β Inhibitory Potency vs. Parent Indirubin-3'-monoxime

5-iodo-Indirubin-3'-monoxime exhibits a 2.4-fold higher potency for GSK-3β inhibition compared to its parent compound, Indirubin-3'-monoxime. This difference is critical for experiments where maximal target engagement at lower concentrations is required .

GSK-3β Kinase Inhibition Neurodegeneration

Dramatically Enhanced CDK5 Inhibitory Activity vs. Indirubin-3'-monoxime

The 5-iodo substitution significantly improves CDK5/p25 inhibitory activity. 5-iodo-Indirubin-3'-monoxime demonstrates a 5-fold higher potency compared to Indirubin-3'-monoxime, making it a much stronger tool for investigating CDK5-mediated pathways .

CDK5 Cell Cycle Alzheimer's Disease

Massively Enhanced CDK1 Inhibitory Activity vs. Parent Compound

The effect of the 5-iodo substitution on CDK1/cyclin B inhibition is even more pronounced. 5-iodo-Indirubin-3'-monoxime shows a 7.2-fold increase in potency over Indirubin-3'-monoxime, establishing it as a far more effective probe for studying CDK1-dependent processes like the G2/M cell cycle transition .

CDK1 Cell Cycle Cancer Research

Verified as the Most Potent Multi-Kinase Inhibitor in its Class

In a comprehensive structure-activity relationship study of over 40 indirubin derivatives, 5-iodo-Indirubin-3'-monoxime was specifically identified as the most active compound against the three major target kinases: GSK-3β, CDK5/p25, and CDK1/cyclin B [1]. This designation was based on direct comparison with other halogenated, sulfonated, and oxime-substituted indirubins, confirming its unique status within the chemical series.

Structure-Activity Relationship Indirubin Multi-Kinase Inhibition

High DMSO Solubility Enables Convenient In Vitro and In Vivo Formulation

5-iodo-Indirubin-3'-monoxime demonstrates excellent solubility in DMSO, reaching concentrations up to 67.5 mg/mL (167.42 mM) with ultrasonic assistance . This high solubility facilitates the preparation of concentrated stock solutions, which is a practical advantage for minimizing solvent volumes in sensitive biological assays and for enabling complex in vivo formulation protocols .

Solubility Formulation In Vivo Studies

Validated Research Applications for 5-iodo-Indirubin-3'-monoxime Based on Quantitative Evidence


Investigating Tau Hyperphosphorylation and Alzheimer's Disease Pathology

Based on its potent inhibition of GSK-3β (IC50 = 9 nM) and CDK5/p25 (IC50 = 20 nM), 5-iodo-Indirubin-3'-monoxime is the superior chemical tool for dissecting the roles of these two primary tau kinases in models of neurodegeneration [1]. Its high potency against both targets enables researchers to use lower, more selective concentrations, potentially reducing off-target effects compared to less potent analogs . This makes it ideal for studies aiming to establish a causal link between kinase activity and tau pathology, such as in primary neuronal cultures or transgenic animal models.

Probing G2/M Cell Cycle Arrest and Anti-Mitotic Mechanisms in Cancer

The compound's exceptionally high potency against CDK1/cyclin B (IC50 = 25 nM) makes it a definitive choice for research focused on cell cycle regulation and anti-mitotic drug discovery [1]. Its 7.2-fold improvement over the parent compound Indirubin-3'-monoxime ensures robust CDK1 inhibition and G2/M arrest in cell-based assays . Procurement of this specific derivative is essential for generating reliable data in high-throughput screening efforts aimed at identifying novel anti-cancer agents or studying the fundamental biology of mitosis.

Defining the Structure-Activity Relationship of Indirubin-Derived Kinase Inhibitors

As the compound identified in a seminal study as the most active against a panel of three key kinases, 5-iodo-Indirubin-3'-monoxime serves as an essential benchmark for medicinal chemistry and structure-activity relationship (SAR) studies [1]. Researchers developing new indirubin-based inhibitors can use this compound as a positive control to compare the potency, selectivity, and cellular efficacy of novel derivatives. Its well-defined biochemical profile provides a standard reference point for assessing whether new chemical modifications confer a genuine advantage over the established lead compound in its class.

Validating Target Engagement in In Vivo Pharmacodynamic Studies

The high DMSO solubility of 5-iodo-Indirubin-3'-monoxime (≥ 67.5 mg/mL) simplifies the formulation of dosing solutions for in vivo experiments, a key practical advantage for researchers transitioning from in vitro to animal models [1]. Its validated potency profile in cell-free and cellular assays supports its use as a tool compound for pharmacodynamic studies, where measuring the phosphorylation state of downstream targets like tau or DARPP-32 is used to confirm target engagement and guide dosing regimens .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-iodo-Indirubin-3'-monoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.